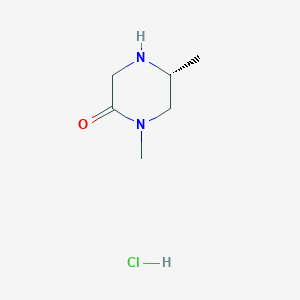

(R)-1,5-Dimethylpiperazin-2-one hydrochloride

CAS No.: 1887197-41-2

Cat. No.: VC5129496

Molecular Formula: C6H13ClN2O

Molecular Weight: 164.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1887197-41-2 |

|---|---|

| Molecular Formula | C6H13ClN2O |

| Molecular Weight | 164.63 |

| IUPAC Name | (5R)-1,5-dimethylpiperazin-2-one;hydrochloride |

| Standard InChI | InChI=1S/C6H12N2O.ClH/c1-5-4-8(2)6(9)3-7-5;/h5,7H,3-4H2,1-2H3;1H/t5-;/m1./s1 |

| Standard InChI Key | IZGGYHQSCQYBLM-NUBCRITNSA-N |

| SMILES | CC1CN(C(=O)CN1)C.Cl |

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

(R)-1,5-Dimethylpiperazin-2-one hydrochloride (CAS: 1887197-41-2) is the hydrochloride salt of the parent compound (R)-1,5-dimethylpiperazin-2-one (CAS: 1068149-96-1). Its molecular formula is C₆H₁₃ClN₂O, with a molecular weight of 164.63 g/mol . The compound features a piperazine ring substituted with methyl groups at the 1- and 5-positions and a ketone at the 2-position, with stereochemical specificity at the 5-position (R-configuration) .

Table 1: Key Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₃ClN₂O | |

| Molecular Weight | 164.63 g/mol | |

| Parent Compound (CAS) | 1068149-96-1 | |

| Chiral Center Configuration | 5R | |

| SMILES Notation | C[C@@H]1CN(C(=O)CN1)C.Cl |

Stereochemical Significance

The (R)-configuration at the 5-position is critical for its interaction with biological targets. Computational descriptors, including InChI (InChI=1S/C6H12N2O.ClH/c1-5-4-8(2)6(9)3-7-5;/h5,7H,3-4H2,1-2H3;1H/t5-;/m1./s1) and InChIKey (IZGGYHQSCQYBLM-NUBCRITNSA-N), confirm its stereochemical identity . The three-dimensional conformation, stabilized by intramolecular hydrogen bonding, enhances its solubility and reactivity in polar solvents .

Synthesis and Purification

Synthetic Routes

The synthesis of (R)-1,5-dimethylpiperazin-2-one hydrochloride typically involves two stages:

-

Formation of the Parent Base: The chiral piperazine core is synthesized via alkylation of 2,5-dimethylpiperazine derivatives under basic conditions. For example, allylation or methylation reactions using reagents like allyl bromide in acetonitrile or dimethylformamide.

-

Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, improving stability and crystallinity .

Purification Techniques

Recrystallization from low-molecular-weight nitriles (e.g., acetonitrile) is a common method to achieve high enantiomeric excess (>98%) . Chromatographic methods, such as chiral HPLC using Chiralpak® columns, further isolate the desired enantiomer.

Table 2: Optimization Parameters for Synthesis

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Acetonitrile | Enhances nucleophilic substitution |

| Temperature | 80–120°C | Improves reaction efficiency |

| Stoichiometry (Base:HCl) | 1:1.2 | Maximizes salt formation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume